tert-Butyl thiophen-3-ylcarbamate
CAS No.: 19228-91-2
Cat. No.: VC21009496
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19228-91-2 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | tert-butyl N-thiophen-3-ylcarbamate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) |
| Standard InChI Key | PRWYQCYSADTIBZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CSC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CSC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
tert-Butyl thiophen-3-ylcarbamate is an organic compound that belongs to the class of carbamates. It features a thiophene ring with a carbamate functionality at the 3-position. The compound has garnered attention in synthetic organic chemistry due to its versatility as a building block .
Table 1. Chemical Identity Parameters of tert-Butyl thiophen-3-ylcarbamate
| Parameter | Value |
|---|---|
| CAS Number | 19228-91-2 |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | tert-butyl N-thiophen-3-ylcarbamate |
| PubChem CID | 736476 |
| Creation Date | 2005-07-08 |
| Last Modification | 2025-02-15 |
Structural Features
The compound consists of a thiophene ring with a protected amino group (carbamate) at position 3. The carbamate group includes a tert-butyl moiety, which serves as a protecting group for the amine functionality. This structural arrangement is crucial for its applications in organic synthesis .
Physical Properties
The physical properties of tert-Butyl thiophen-3-ylcarbamate contribute to its handling and applications in laboratory settings. It is characterized by specific melting and boiling points, which influence its behavior in various chemical processes .
Table 2. Physical Properties of tert-Butyl thiophen-3-ylcarbamate
| Property | Value | Determination Method |
|---|---|---|
| Melting Point | 138 °C | Experimental |
| Boiling Point | 238.1±13.0 °C | Predicted |
| Density | 1.186±0.06 g/cm³ | Predicted |
| pKa | 13.70±0.70 | Predicted |
| Storage Temperature | 2-8°C | Recommended |
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of tert-Butyl thiophen-3-ylcarbamate involves several established methods, with the most common approach being the reaction between thiophen-3-ylamine and di-tert-butyl dicarbonate (Boc₂O).
A typical synthetic route involves the following steps:
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Reaction of 3-aminothiophene with di-tert-butyl dicarbonate
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Use of a base catalyst such as triethylamine
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Conducting the reaction in dichloromethane at room temperature
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Monitoring via thin-layer chromatography (TLC)
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Purification through column chromatography
The reaction proceeds under mild conditions, often requiring an inert atmosphere such as nitrogen or argon to prevent moisture interference. This protection is essential as water can hydrolyze the di-tert-butyl dicarbonate, reducing reaction yields.
Industrial Production
Industrial production of tert-Butyl thiophen-3-ylcarbamate follows similar synthetic routes but at a larger scale. The processes are optimized for higher yields and purity, incorporating continuous flow reactors and automated systems to ensure consistent quality.
Industrial methods often focus on:
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Reaction parameter optimization (temperature, concentration, catalyst loading)
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Efficient purification processes
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Quality control measures to ensure batch consistency
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Implementation of green chemistry principles where possible
Chemical Reactivity and Transformations
Oxidation Reactions
tert-Butyl thiophen-3-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions target the sulfur atom in the thiophene ring, resulting in the formation of sulfoxides or sulfones depending on reaction conditions and oxidant equivalents used.
Reduction Reactions
Reduction reactions of this compound can be performed using various reducing agents. Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions can modify either the thiophene ring or the carbamate group, depending on reaction conditions and the specific reducing agent employed.
Carbamate Deprotection
One of the most significant transformations of tert-Butyl thiophen-3-ylcarbamate is the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. This reaction is typically performed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, revealing the free amine functionality for further transformations.
The deprotection reaction follows this general scheme:
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Protonation of the carbamate carbonyl oxygen
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Loss of the tert-butyl cation (which forms isobutene)
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Decarboxylation to release carbon dioxide
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Formation of the free amine as a salt
This reaction is particularly valuable in synthetic sequences where controlled unveiling of the amine group is required.
Cross-Coupling Reactions
The thiophene ring in tert-Butyl thiophen-3-ylcarbamate can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These transformations enable the elaboration of the thiophene core with diverse functional groups, expanding the compound's utility in organic synthesis .
Applications in Synthetic Chemistry
Building Block in Organic Synthesis
tert-Butyl thiophen-3-ylcarbamate serves as a versatile building block in organic synthesis due to its protected amino group, which can be selectively deprotected under acidic conditions to reveal the free amine for further functionalization.
This property makes it valuable for:
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Step-wise elaboration of complex molecules
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Synthesis of heterocyclic compounds
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Development of functionalized thiophene derivatives
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Creation of libraries of compounds for screening purposes
Applications in Medicinal Chemistry
In medicinal chemistry, tert-Butyl thiophen-3-ylcarbamate and its derivatives have been explored for various biological activities. The thiophene scaffold is present in numerous pharmaceutically active compounds, and the 3-amino functionality allows for strategic modification to enhance biological properties.
Potential applications include:
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Development of enzyme inhibitors
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Design of receptor ligands
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Creation of imaging agents
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Synthesis of antibacterial, antifungal, or anticancer agents
For example, related thiophene derivatives have demonstrated anti-inflammatory properties with inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to standard anti-inflammatory drugs like indomethacin.
Biological Activity and Interactions
Mechanism of Action
The biological activity of tert-Butyl thiophen-3-ylcarbamate and related compounds typically involves their interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues.
These interactions can modulate the activity of target proteins, leading to various biological effects. Specific mechanisms may include:
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Enzyme inhibition (such as acetylcholinesterase or cyclooxygenases)
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Receptor binding and modulation
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Interference with protein-protein interactions
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Modulation of cell signaling pathways
Structure-Activity Relationships
Structure-activity relationship studies with tert-Butyl thiophen-3-ylcarbamate and its analogs have revealed important insights into how structural modifications affect biological activity. Key findings include:
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The position of the carbamate group on the thiophene ring significantly influences biological activity
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Substitution patterns on the thiophene ring can enhance or diminish specific biological properties
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The nature of the protecting group (tert-butyl in this case) affects pharmacokinetic properties
Related Compounds and Comparative Analysis
Positional Isomers
tert-Butyl thiophen-3-ylcarbamate has several positional isomers where the carbamate group is attached to different positions on the thiophene ring. The most notable is tert-Butyl thiophen-2-ylcarbamate, which differs in the location of the carbamate group .
Table 3. Comparison of tert-Butyl thiophen-3-ylcarbamate and its Positional Isomer
Structural Analogs
Several structural analogs of tert-Butyl thiophen-3-ylcarbamate have been synthesized and studied, including derivatives with additional substituents on the thiophene ring or modifications to the carbamate group .
Table 4. Structural Analogs of tert-Butyl thiophen-3-ylcarbamate
Comparative Reactivity
The reactivity patterns of tert-Butyl thiophen-3-ylcarbamate differ from its analogs due to electronic and steric factors. The position of the carbamate group affects the electron distribution in the thiophene ring, influencing reactivity toward electrophiles and nucleophiles .
Key reactivity differences include:
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Varying susceptibility to oxidation of the sulfur atom
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Different patterns in electrophilic aromatic substitution
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Altered rates of carbamate deprotection
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Varied participation in cross-coupling reactions
Analytical Methods for Characterization
Spectroscopic Characterization
Several spectroscopic techniques are employed to characterize tert-Butyl thiophen-3-ylcarbamate and confirm its structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule. Characteristic signals include those from the tert-butyl group, thiophene ring protons, and NH proton of the carbamate.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, including the N-H stretch (~3300-3500 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C-S vibrations of the thiophene ring.
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Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of tert-Butyl thiophen-3-ylcarbamate and monitoring reactions involving this compound:
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress and initial purity assessment.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity and can be used for preparative purification.
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Gas Chromatography (GC): May be used for volatile derivatives or products formed from this compound.
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